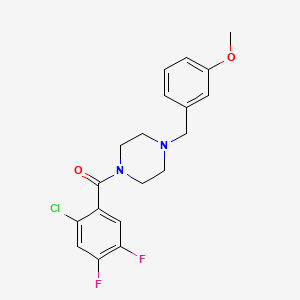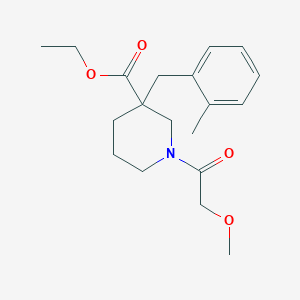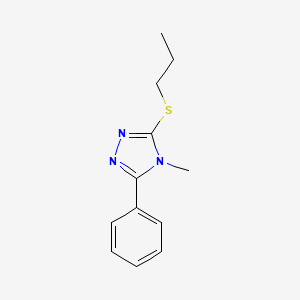
1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxybenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxybenzyl)piperazine, also known as CDP-ME, is a synthetic compound that has been extensively studied for its potential use in scientific research.
科学的研究の応用
1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxybenzyl)piperazine has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of neuroscience, where this compound has been shown to enhance memory and learning in animal models. This compound has also been studied for its potential use in the treatment of depression and anxiety, as well as in the prevention of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxybenzyl)piperazine is believed to work by increasing the levels of certain neurotransmitters in the brain, including acetylcholine and dopamine. These neurotransmitters are involved in the regulation of mood, memory, and cognitive function. By increasing their levels, this compound may enhance these functions and provide neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on neurotransmitter levels, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is critical for the growth and survival of neurons. This compound has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
実験室実験の利点と制限
One of the main advantages of 1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxybenzyl)piperazine for lab experiments is its high purity and stability. This makes it easy to use in experiments and ensures that the results are reliable. However, one limitation is that this compound is relatively expensive, which may limit its use in some experiments.
将来の方向性
There are a number of future directions for research on 1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxybenzyl)piperazine. One area of interest is in the development of new drugs based on the structure of this compound. Another area of research is in the development of new methods for delivering this compound to the brain, such as through the use of nanoparticles. Additionally, further research is needed to fully understand the mechanisms of action of this compound and to identify potential new applications for this compound.
Conclusion
In conclusion, this compound is a promising compound that has been extensively studied for its potential use in scientific research. Its ability to enhance memory and learning, as well as provide neuroprotective effects, make it a valuable tool for researchers in a variety of fields. While there are some limitations to its use, the future looks bright for this compound and its potential applications in the field of neuroscience and beyond.
合成法
The synthesis of 1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxybenzyl)piperazine involves several steps, including the reaction of 2-chloro-4,5-difluorobenzoyl chloride with 3-methoxybenzylamine to form an intermediate. The intermediate is then reacted with piperazine to form the final product, this compound. This process has been optimized to produce high yields of pure this compound.
特性
IUPAC Name |
(2-chloro-4,5-difluorophenyl)-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF2N2O2/c1-26-14-4-2-3-13(9-14)12-23-5-7-24(8-6-23)19(25)15-10-17(21)18(22)11-16(15)20/h2-4,9-11H,5-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHLWKBLGMMOBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C=C3Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,3-dimethyl-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4933333.png)
![N-[1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-phenyl-2-(2-pyridinylthio)vinyl]benzamide](/img/structure/B4933342.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(2-furyl)ethanone hydrochloride](/img/structure/B4933349.png)


![6-[4-(benzyloxy)benzylidene]-2-(2-chlorophenyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4933364.png)
![N-(4-ethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4933366.png)
![3-(2-fluorophenyl)-5-(4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4933370.png)

![2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4933401.png)
![3-methyl-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4933402.png)

![N-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4933429.png)

